A Comprehensive Technical Guide to the Physical Properties of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its physical properties is fundamental to its application, influencing everything from reaction kinetics and formulation to bioavailability and storage. This in-depth technical guide provides a comprehensive overview of the key physical characteristics of this compound. Beyond a simple recitation of data, this document elucidates the scientific rationale behind the characterization methodologies, offering detailed, field-proven protocols for their determination. It is designed to be a practical resource for researchers, enabling them to both understand and replicate the essential physicochemical profiling required for advancing chemical entities from the laboratory to clinical consideration.
Introduction: The Critical Role of Physicochemical Characterization
In the landscape of modern drug discovery, the adage "the dose makes the poison" is preceded by a more fundamental truth: the physical properties of a molecule dictate its potential as a therapeutic agent. The journey of a drug candidate from synthesis to a viable pharmaceutical product is paved with rigorous physicochemical characterization.[1][2][3][4][5] These properties are not mere data points; they are the molecular determinants of a compound's behavior in both chemical and biological systems.
For a molecule such as (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, a substituted phenethylamine, its solid-state characteristics, solubility, and spectral fingerprints are of paramount importance. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn governs its efficacy and safety.[6] This guide will delve into the essential physical properties of this compound, providing both established data and the experimental frameworks for their validation.
Compound Identification and Chemical Structure
A precise understanding of a molecule begins with its unambiguous identification and structure.
| Identifier | Value | Source |
| Chemical Name | (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride | N/A |
| CAS Number | 1213014-67-5 | [7] |
| Molecular Formula | C₉H₁₃ClFNO | [7] |
| Molecular Weight | 205.66 g/mol | [7] |
| Chemical Structure | ![]() | N/A |
| InChI Key | IOGBJJCWLPCSLS-FYZOBXCZSA-N | [7] |
The structure reveals a chiral center at the ethylamine alpha-carbon, a fluoro and a methoxy substituent on the phenyl ring. The hydrochloride salt form is common for amines, often enhancing stability and solubility in aqueous media.[8]
Solid-State Properties: Melting Point
The melting point of a crystalline solid is a sensitive indicator of its purity.[9] Impurities typically depress and broaden the melting range. For a drug substance, a sharp, well-defined melting point is a critical quality attribute.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point range of a solid crystalline substance using a digital melting point apparatus.[9][10][11][12]
Objective: To determine the temperature range over which the solid phase of the compound transitions to the liquid phase.
Materials:
-
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride (finely powdered and dry)
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample height should be between 2-4 mm for optimal results.
-
Initial Rapid Determination (Optional but Recommended):
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/minute).
-
Observe the approximate temperature at which the sample melts. This provides a rough estimate and saves time in subsequent, more precise measurements.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Place a new loaded capillary tube into the apparatus.
-
Set the heating rate to a slow, controlled ramp (e.g., 1-2 °C/minute) starting from a temperature about 15-20 °C below the expected melting point.
-
Record the temperature at which the first droplet of liquid is observed (T₁).
-
Continue heating at the slow rate and record the temperature at which the last solid particle melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
-
Repeatability: Perform the determination in triplicate to ensure the results are reproducible.
Causality and Trustworthiness: A slow heating rate during the final determination is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. A sharp melting range (typically ≤ 2 °C) is indicative of high purity. A broader range suggests the presence of impurities.
Solubility Profile
Solubility is a cornerstone of drug development, directly impacting a drug's dissolution rate and, consequently, its bioavailability.[1][13] As a hydrochloride salt of an amine, (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is expected to be more soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents.[8][14]
Experimental Protocol: Isothermal Equilibrium Solubility Determination
This protocol details a reliable method for quantifying the solubility of a compound in various solvents.[14][15]
Objective: To determine the equilibrium solubility of the compound in a range of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
-
A selection of solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile)
-
Thermostatic shaker or orbital incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of each solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow them to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for a few hours to let the excess solid settle. For a more complete separation, centrifuge the vials.
-
Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet. Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze both the standards and the filtered samples by a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered samples by interpolating from the calibration curve.
-
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent.
Causality and Trustworthiness: The isothermal equilibration method ensures that the measured concentration represents the true thermodynamic solubility. The use of HPLC for quantification provides high specificity and sensitivity, ensuring accurate measurements even for poorly soluble compounds. The pH of the aqueous medium will significantly influence the solubility of this amine salt, with higher solubility expected at lower pH values where the amine is fully protonated.[16]
Spectroscopic Characterization
Spectroscopic techniques provide a "fingerprint" of a molecule, confirming its identity and providing insights into its structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For a chiral compound like (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, NMR can also be used to determine enantiomeric purity through the use of chiral derivatizing or solvating agents.[17][18][19][20]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns influenced by the fluorine and methoxy substituents.
-
Methine Proton (-CH): A quartet adjacent to the methyl group.
-
Methyl Protons (-CH₃): A doublet coupled to the methine proton.
-
Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
Methoxy Protons (-OCH₃): A singlet in the upfield region.
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to the nine unique carbon atoms in the molecule. The carbon attached to the fluorine will show a large coupling constant (¹JCF).
Experimental Protocol: ¹H NMR for Structural Confirmation
Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the structure of the compound.
Materials:
-
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Dissolve a small amount of the compound (typically 5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Cap the tube and ensure the sample is fully dissolved.
-
Insert the tube into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Assign the observed signals to the protons in the molecule based on their chemical shifts, integration values, and coupling patterns.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[21][22]
Expected IR Absorption Bands:
-
N-H Stretch (Amine Salt): A broad band in the region of 2400-3200 cm⁻¹.
-
C-H Stretch (Aromatic): Signals typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals typically below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: In the range of 1250-1335 cm⁻¹ for aromatic amines.[21]
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Objective: To obtain an IR spectrum to identify the functional groups present in the compound.
Materials:
-
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
-
FT-IR spectrometer with an ATR accessory
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Analysis: The instrument software will automatically subtract the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer structural clues.[23]
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): The peak corresponding to the free base form of the molecule (C₉H₁₂FNO) would be expected at m/z 169.1. In some soft ionization techniques, the protonated molecule [M+H]⁺ at m/z 170.1 may be observed.
-
Isotopic Peaks: The presence of chlorine from the hydrochloride salt will result in a characteristic M+2 peak with an intensity of about one-third of the M peak in the mass spectrum of the salt itself, if it remains intact during ionization.[24][25] The fluorine atom is monoisotopic.
-
Fragmentation Pattern: Common fragmentation pathways for phenethylamines include cleavage of the bond beta to the aromatic ring.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound.
Materials:
-
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
-
Mass spectrometer with an ESI source
-
Suitable solvent (e.g., methanol, acetonitrile with a small amount of formic acid)
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Infuse the solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
Visualization of the Characterization Workflow
The comprehensive characterization of a novel chemical entity follows a logical progression, as illustrated in the workflow diagram below.
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